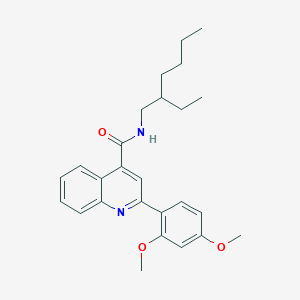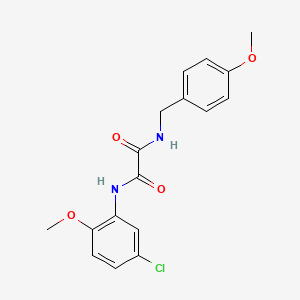![molecular formula C24H25FN4O3 B4967514 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, commonly known as Compound A, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis.
Mécanisme D'action
Compound A exerts its therapeutic effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects:
Compound A has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis in the liver. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, Compound A improves insulin sensitivity by increasing glucose uptake and reducing gluconeogenesis in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages for lab experiments, including its high potency and selectivity for PPARα, which allows for specific modulation of the target pathway. However, its limited solubility in aqueous solutions can pose challenges for in vitro and in vivo experiments. In addition, the potential off-target effects of Compound A on other PPAR isoforms and nuclear receptors should be carefully evaluated.
Orientations Futures
The potential therapeutic applications of Compound A are still being explored, and several future directions can be pursued. These include investigating its efficacy in animal models of metabolic disorders, cardiovascular diseases, and cancer. Furthermore, the development of more soluble analogs of Compound A could improve its pharmacokinetic properties and facilitate its clinical translation. Finally, the identification of novel PPARα target genes and pathways could provide new insights into the mechanisms of action of Compound A and its potential therapeutic applications.
Méthodes De Synthèse
Compound A is synthesized through a multi-step synthetic route starting from commercially available starting materials. The key step involves the reaction of 2-fluorobenzoyl chloride with 4-piperidinyl-1H-pyrazole in the presence of a base to yield the intermediate, which is then coupled with 3-phenoxypropanoic acid using a coupling agent to obtain Compound A.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Several preclinical studies have demonstrated the potential of Compound A in improving lipid metabolism, reducing inflammation, and improving insulin sensitivity.
Propriétés
IUPAC Name |
N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c25-21-9-5-4-8-20(21)24(31)28-15-11-18(12-16-28)29-22(10-14-26-29)27-23(30)13-17-32-19-6-2-1-3-7-19/h1-10,14,18H,11-13,15-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSSNGYUJCDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)

![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)